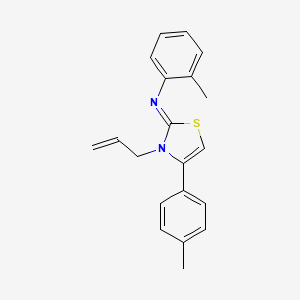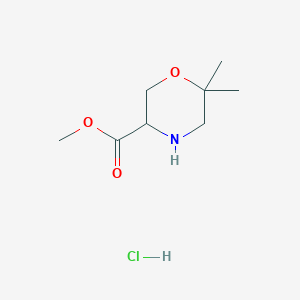
Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride” is represented by the InChI code: 1S/C8H15NO3.ClH/c1-8(2)5-9-6(4-12-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride” is a powder at room temperature . Its molecular weight is 209.67. Further physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Morpholine derivatives are pivotal in organic synthesis, offering routes to enantiopure compounds and facilitating various chemical transformations. For example, enantiopure Fmoc-protected morpholine-3-carboxylic acid is synthesized from dimethoxyacetaldehyde and serine methyl ester, showcasing the adaptability of morpholine structures in synthesizing complex amino acids for peptidomimetic chemistry (Sladojevich, Trabocchi, & Guarna, 2007). Additionally, morpholine derivatives have been utilized as intermediates in creating bioactive compounds, demonstrating their versatility in chemical synthesis (Markosyan et al., 2013).
Biological Evaluation and Applications
Morpholine derivatives exhibit significant biological activities, including enzyme inhibition and potential therapeutic applications. For instance, bromophenol derivatives with a cyclopropyl moiety, obtained from reactions involving morpholine structures, have shown effective inhibition of cytosolic carbonic anhydrase I and II isoforms, as well as acetylcholinesterase, suggesting their utility in treating diseases like Alzheimer's (Boztaş et al., 2019). These findings underscore the potential of morpholine derivatives in developing drugs for neurological disorders.
Non-Cytotoxic Aggregation Behavior
The aggregation behavior of ester-functionalized morpholinium-based ionic liquids has been studied, revealing low critical aggregation concentrations and significant adsorption efficacy. These properties, combined with their non-cytotoxicity in biological applications, highlight the potential of morpholine derivatives in formulating compounds for biomedical applications, including drug delivery systems and as solvents in biological studies (Chauhan et al., 2015).
Safety and Hazards
“Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride” is associated with several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures should be taken when handling this compound .
Propiedades
IUPAC Name |
methyl 6,6-dimethylmorpholine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-9-6(4-12-8)7(10)11-3;/h6,9H,4-5H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJYBSYSZIAEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC(CO1)C(=O)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6,6-dimethylmorpholine-3-carboxylate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

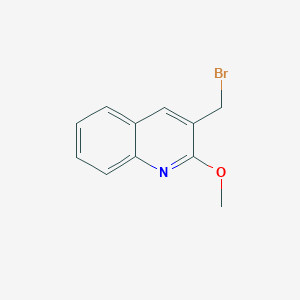
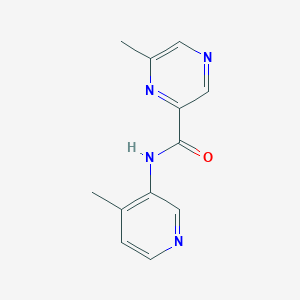

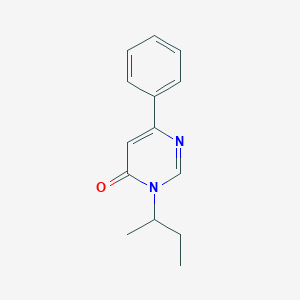

![N-[(2S,3R)-2-Ethyloxolan-3-yl]prop-2-enamide](/img/structure/B2726550.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-naphthamide](/img/structure/B2726553.png)
![1-Butyl-6-chlorobenzo[cd]indol-2(1H)-one](/img/structure/B2726555.png)
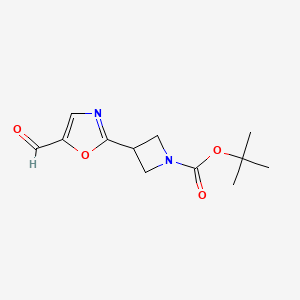

![2-[(4-methoxyphenoxy)acetyl]-N-(3-methoxypropyl)hydrazinecarboxamide](/img/structure/B2726558.png)
![3-{[(2,2-difluoroethyl)(methyl)amino]methyl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2726559.png)
